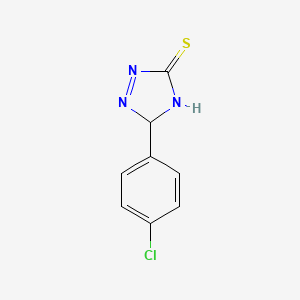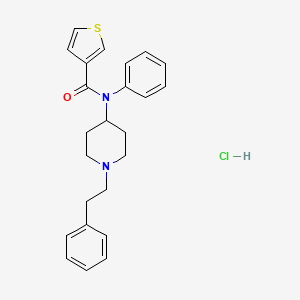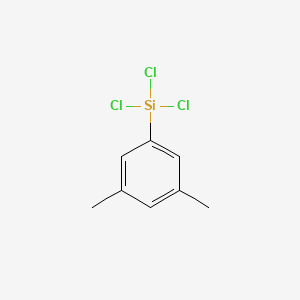
Rabeprazole-d4 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rabeprazole-d4 (sodium) is a deuterated form of rabeprazole sodium, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The deuterated form, Rabeprazole-d4, is used in scientific research to study the pharmacokinetics and metabolism of rabeprazole due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d4 (sodium) involves the incorporation of deuterium atoms into the rabeprazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Starting Materials: Using deuterated reagents to introduce deuterium atoms into the precursor molecules.
Formation of the Benzimidazole Ring: This involves the reaction of deuterated 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with deuterated benzimidazole.
Sulfoxidation: The final step involves the oxidation of the thioether group to form the sulfoxide, resulting in Rabeprazole-d4.
Industrial Production Methods
Industrial production of Rabeprazole-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of starting materials using deuterated reagents.
Optimized Reaction Conditions: Utilizing optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Rabeprazole-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide.
Reduction: Reduction of the sulfoxide back to the thioether.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
The major products formed from these reactions include the sulfoxide form of Rabeprazole-d4 and its reduced thioether form.
科学研究应用
Rabeprazole-d4 (sodium) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of rabeprazole.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to gastric acid secretion and its inhibition.
Industrial Research: Used in the development of new formulations and drug delivery systems.
作用机制
Rabeprazole-d4 (sodium) works by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The deuterated form allows for more precise tracking and analysis in research studies.
相似化合物的比较
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: Similar to rabeprazole but with different pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor used for similar indications.
Uniqueness
Rabeprazole-d4 (sodium) is unique due to its deuterium labeling, which provides advantages in research studies, such as improved stability and the ability to trace the compound more accurately in metabolic studies.
Conclusion
Rabeprazole-d4 (sodium) is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and drug interactions of rabeprazole. Its unique deuterium labeling makes it an essential tool for researchers in the fields of chemistry, biology, medicine, and industry.
属性
分子式 |
C18H20N3NaO3S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
sodium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D; |
InChI 键 |
KRCQSTCYZUOBHN-SWSVCJOSSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[Na+] |
规范 SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)


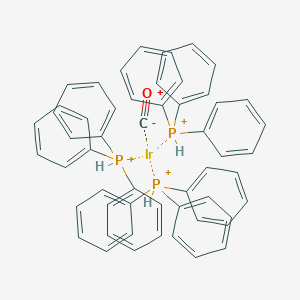
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
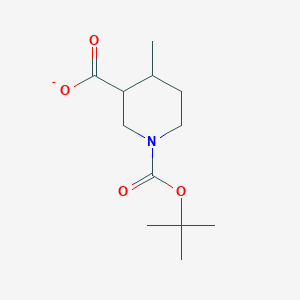
![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
